molecular formula C21H28N4O4S B4215223 N-(BUTAN-2-YL)-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE

N-(BUTAN-2-YL)-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE

Cat. No.: B4215223
M. Wt: 432.5 g/mol
InChI Key: APOIAAOFLQWIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(BUTAN-2-YL)-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of sec-butylamine with 2-aminobenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide. This intermediate is then reacted with N-[(dimethylamino)sulfonyl]-N-phenylglycine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of alternative coupling agents, solvents, and reaction conditions to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(BUTAN-2-YL)-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sec-butyl-phenyl)-3-chloro-benzamide
  • N-sec-butyl-4-chloro-benzamide

Uniqueness

N-(BUTAN-2-YL)-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-butan-2-yl-2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-5-16(2)22-21(27)18-13-9-10-14-19(18)23-20(26)15-25(30(28,29)24(3)4)17-11-7-6-8-12-17/h6-14,16H,5,15H2,1-4H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOIAAOFLQWIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(BUTAN-2-YL)-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE
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N-(BUTAN-2-YL)-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE
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N-(BUTAN-2-YL)-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE
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N-(BUTAN-2-YL)-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE
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N-(BUTAN-2-YL)-2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZAMIDE

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